

# Application Notes and Protocols for ONC201 Clinical Trials

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These application notes provide a comprehensive overview of the treatment schedules for the investigational drug ONC201 (dordaviprone) in clinical trials, primarily focusing on its use in patients with H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental assays and visualizations of the drug's signaling pathway and a general clinical trial workflow are included to support ongoing research and development efforts.

## ONC201: An Overview

ONC201 is an orally administered small molecule that has shown promise in treating certain aggressive brain tumors.<sup>[1][2]</sup> Its mechanism of action involves the antagonism of the dopamine receptor D2 (DRD2) and the allosteric agonism of the mitochondrial protease ClpP.<sup>[3][4]</sup> This dual activity leads to an integrated stress response in cancer cells, ultimately resulting in programmed cell death (apoptosis).<sup>[2][3]</sup>

## ONC201 Treatment Schedules in Clinical Trials

The administration of ONC201 in clinical trials has been evaluated across various dosing schedules and patient populations. The following tables summarize the quantitative data from several key studies.

**Table 1: ONC201 Dosing Regimens in Adult Clinical Trials**

Clinical Trial Identifier	Phase	Patient Population	ONC201 Dose	Administration Frequency	Treatment Cycle
NCT02525692	II	Recurrent Glioblastoma	625 mg	Once every 3 weeks	21 days
NCT03295396, NCT02525692 (H3 K27M arms)	II	Recurrent H3 K27M-mutant Diffuse Midline Glioma	625 mg	Once weekly	Not specified
ACTION (NCT05580562)	III	Newly Diagnosed H3 K27M-mutant Diffuse Glioma	625 mg	Once weekly or Twice weekly	Not specified

**Table 2: ONC201 Dosing Regimens in Pediatric Clinical Trials**

Clinical Trial Identifier	Phase	Patient Population	ONC201 Dose	Administration Frequency	Treatment Cycle
NCT03416530	I	Recurrent/Refractory H3 K27M-mutant Glioma	Weight-based scaling of 625 mg adult dose	Once weekly	Not specified
NCT03416530 (Arm G)	I	Recurrent/Refractory H3 K27M-mutant Glioma	Weight-based scaling of 625 mg adult dose	Twice weekly (consecutive days)	21 days

## Experimental Protocols

Detailed methodologies for key experiments cited in ONC201 clinical trials are provided below. These protocols are intended to serve as a guide for researchers.

### Immunohistochemistry (IHC) for H3 K27M Mutation

Objective: To detect the presence of the H3 K27M mutation in tumor tissue, which is a key biomarker for patient selection in many ONC201 trials.[\[5\]](#)

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5  $\mu$ m)
- H3 K27M mutant-specific primary antibody
- H3 K27me3 primary antibody (as a surrogate marker, loss of staining indicates mutation)
- Secondary antibody and detection system (e.g., HRP-polymer-based)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffers (e.g., PBS or TBS)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
  1. Immerse slides in xylene (or a xylene substitute) to remove paraffin.
  2. Rehydrate through a series of graded ethanol solutions to water.[\[6\]](#)
- Antigen Retrieval:

1. Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval solution and heating in a pressure cooker, water bath, or steamer.[7] Optimal time and temperature should be determined for the specific antibody.
  2. Allow slides to cool to room temperature.
- Staining:
    1. Block endogenous peroxidase activity with a hydrogen peroxide solution.[6]
    2. Block non-specific antibody binding with a protein block solution.
    3. Incubate with the primary antibody (anti-H3 K27M or anti-H3 K27me3) at the optimized dilution and incubation time.[7]
    4. Wash slides with wash buffer.
    5. Incubate with the secondary antibody-polymer conjugate.[6]
    6. Wash slides with wash buffer.
    7. Incubate with the chromogen solution until the desired stain intensity develops.[6]
  - Counterstaining and Mounting:
    1. Counterstain with hematoxylin to visualize cell nuclei.[6]
    2. Dehydrate slides through graded ethanol and clear in xylene.
    3. Coverslip with a permanent mounting medium.

#### Interpretation:

- H3 K27M: Positive staining is indicated by a distinct nuclear signal in tumor cells.[5]
- H3 K27me3: Loss of nuclear staining in tumor cells, with positive internal controls (e.g., endothelial cells), is indicative of the H3 K27M mutation.[5]

## Magnetic Resonance Imaging (MRI) for Tumor Assessment

Objective: To standardize the acquisition and interpretation of MRI scans for the assessment of tumor response according to the Response Assessment in Neuro-Oncology (RANO) criteria.

Standardized Brain Tumor Imaging Protocol (BTIP): The following is a recommended minimal protocol for MRI in glioma clinical trials.

Sequence	Plane	Key Parameters
3D T1-weighted (pre-contrast)	Sagittal or Axial	Isotropic voxels (e.g., 1 mm <sup>3</sup> ), inversion recovery prepared
2D T2-weighted FLAIR (pre-contrast)	Axial	Slice thickness ≤ 5 mm
2D Diffusion-Weighted Imaging (DWI)	Axial	At least 3 diffusion directions, b-values of 0 and 1000 s/mm <sup>2</sup>
3D T1-weighted (post-contrast)	Same as pre-contrast	Acquired after gadolinium-based contrast agent administration

Image Acquisition and Analysis (RANO Criteria):

- Baseline Scan: A post-radiotherapy MRI is typically used as the baseline for comparison in the newly diagnosed setting.[\[8\]](#)
- Follow-up Scans: Imaging is typically performed every 8 weeks.
- Tumor Measurement:
  - Enhancing Disease: The product of the two largest perpendicular diameters of the enhancing tumor is measured on post-contrast T1-weighted images.
  - Non-enhancing Disease (T2/FLAIR): The product of the two largest perpendicular diameters of the T2/FLAIR hyperintensity is measured.

- **Response Assessment:** The change in tumor measurements, along with clinical status and corticosteroid dose, determines the response category (Complete Response, Partial Response, Stable Disease, or Progressive Disease).

## Pharmacokinetic (PK) Analysis of ONC201 in Plasma

**Objective:** To quantify the concentration of ONC201 in patient plasma samples to understand its absorption, distribution, metabolism, and excretion.

**Method:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

**Materials:**

- Human plasma (collected in K2EDTA tubes)
- ONC201 analytical standard and stable isotope-labeled internal standard (SIL-IS)
- Acetonitrile (ACN) for protein precipitation
- Formic acid
- LC column (e.g., C18)
- LC-MS/MS system (e.g., triple quadrupole)

**Procedure:**

- **Sample Preparation (Protein Precipitation):**
  1. To a 50  $\mu$ L plasma sample, add the SIL-IS.
  2. Add a volume of cold ACN (e.g., 200  $\mu$ L) to precipitate proteins.
  3. Vortex and centrifuge to pellet the precipitated proteins.
  4. Transfer the supernatant to a clean tube for analysis.
- **LC Separation:**

1. Inject the prepared sample onto the LC column.
  2. Use a gradient elution with mobile phases consisting of water with formic acid and ACN with formic acid to separate ONC201 from other plasma components.
- MS/MS Detection:
    1. Use electrospray ionization (ESI) in positive mode.
    2. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both ONC201 and the SIL-IS.
  - Quantification:
    1. Generate a calibration curve using standards of known ONC201 concentrations.
    2. Determine the concentration of ONC201 in the patient samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

## Cerebrospinal Fluid (CSF) Collection and Processing

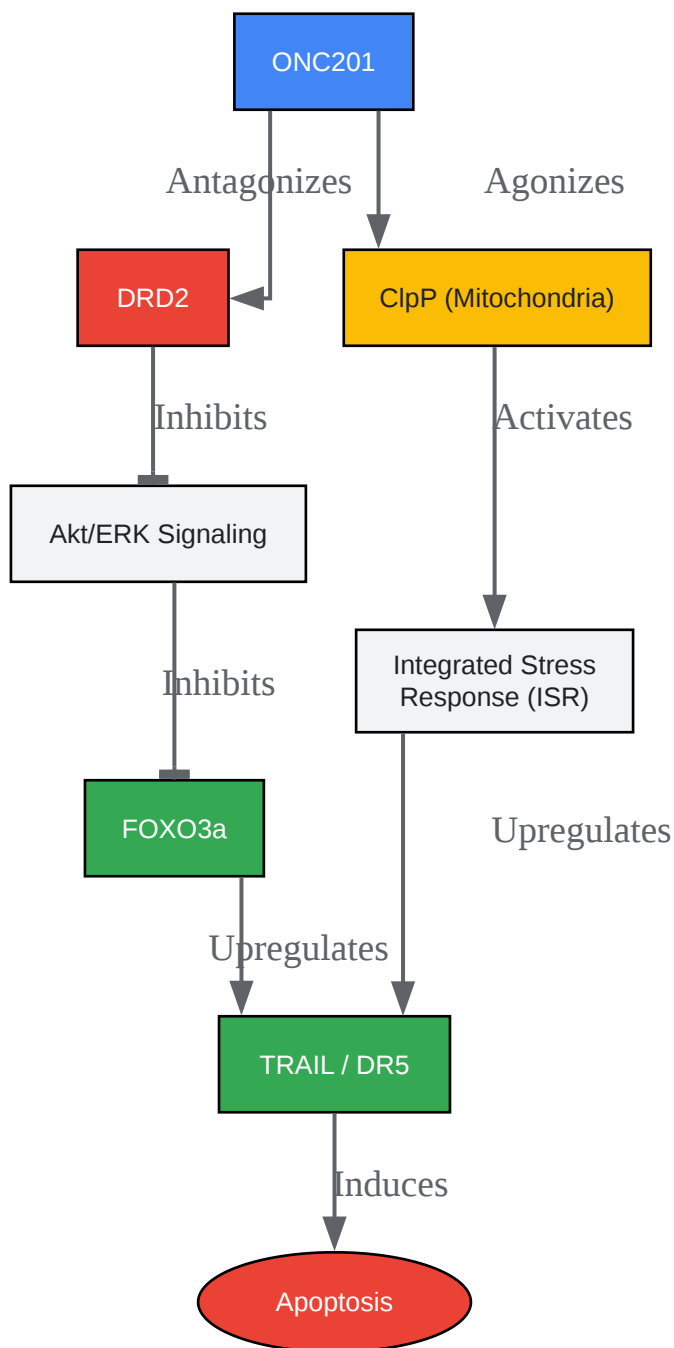
Objective: To collect and process CSF for the analysis of ONC201 concentrations and biomarkers.

Procedure:

- Collection: CSF is typically collected via lumbar puncture by a trained physician.
- Processing:
  1. Immediately after collection, place the CSF tube on ice.
  2. Centrifuge at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet any cells.
  3. Carefully collect the supernatant into pre-labeled cryovials.
  4. Store the CSF aliquots at -80°C until analysis.

## Visualizations

### ONC201 Signaling Pathway

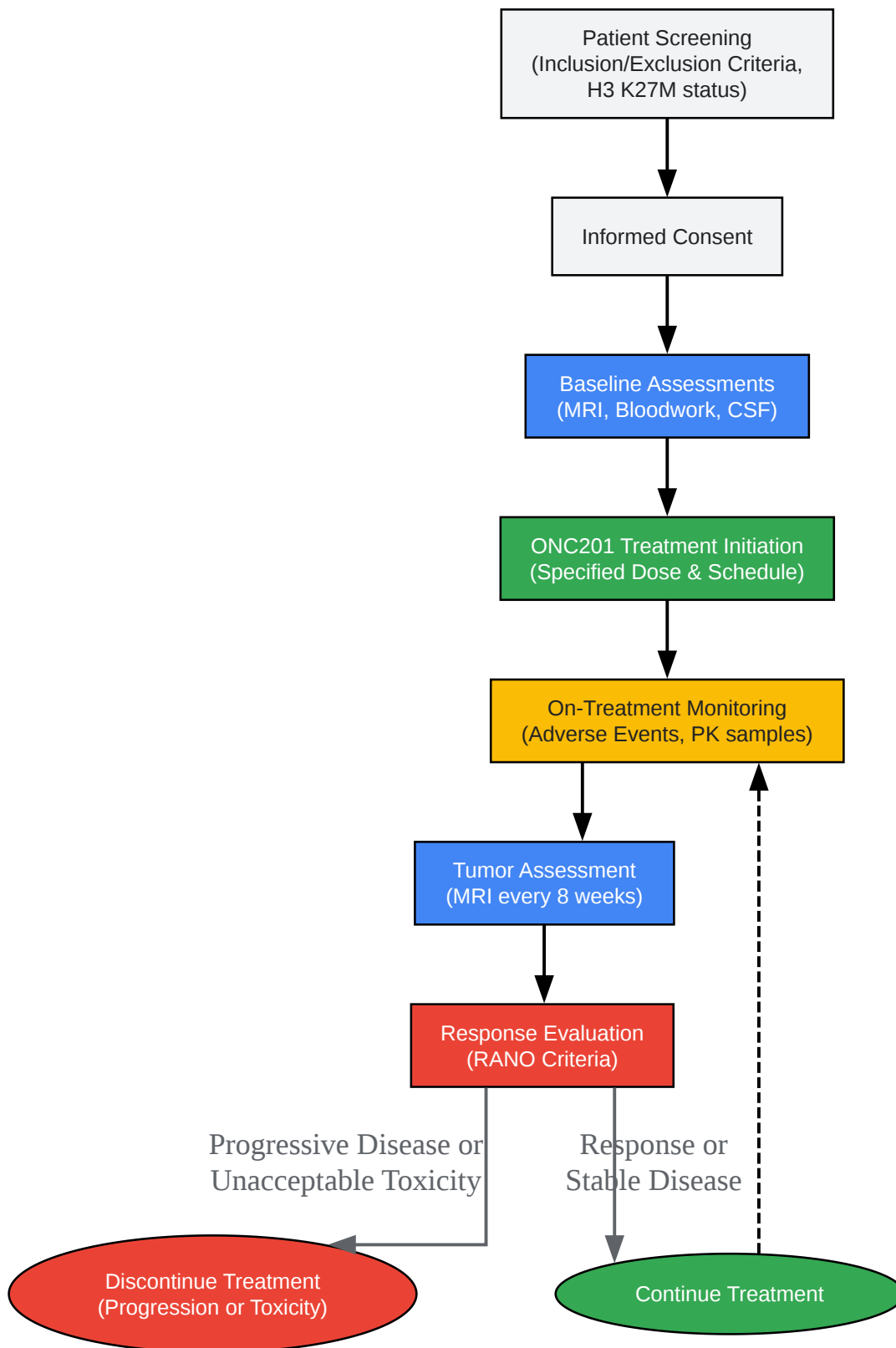


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Caption: ONC201 Mechanism of Action.



## General Experimental Workflow for an ONC201 Clinical Trial



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Caption: ONC201 Clinical Trial Workflow.

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